molecular formula C23H29N5O3S2 B12164308 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12164308
M. Wt: 487.6 g/mol
InChI Key: KGGICRJRXOYVPM-VLGSPTGOSA-N
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Description

The compound 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic molecule. It features a unique structure combining a thiazolidinone ring, a piperazine moiety, and a pyridopyrimidinone core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thiourea derivative with an α-haloketone under basic conditions.

    Attachment of the Ethoxypropyl Group: This step involves the alkylation of the thiazolidinone intermediate with 3-bromoethoxypropane in the presence of a base like potassium carbonate.

    Formation of the Pyridopyrimidinone Core: This can be synthesized by cyclization reactions involving appropriate pyridine and pyrimidine precursors.

    Introduction of the Piperazine Moiety: The final step involves the nucleophilic substitution reaction where the piperazine derivative is introduced to the pyridopyrimidinone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.

    Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The piperazine and ethoxypropyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.

    Antimicrobial Activity: Investigated for its potential to inhibit bacterial and fungal growth.

Medicine

    Drug Development: Explored for its potential as a lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Potential use in treating diseases due to its biological activity.

Industry

    Material Science:

    Agriculture: Investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The exact mechanism of action of this compound depends on its specific application. Generally, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazolidinone ring and piperazine moiety are known to interact with various biological targets, potentially disrupting normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with similar thiazolidinone rings.

    Piperazine Derivatives: Compounds containing piperazine moieties.

    Pyridopyrimidinones: Compounds with similar pyridopyrimidinone cores.

Uniqueness

This compound is unique due to the combination of its structural features, which may confer distinct biological activities and chemical reactivity. The presence of the ethoxypropyl group and the specific arrangement of the rings make it different from other similar compounds.

Conclusion

The compound 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a fascinating molecule with potential applications in various fields. Its unique structure and reactivity make it a valuable subject for further research and development.

Properties

Molecular Formula

C23H29N5O3S2

Molecular Weight

487.6 g/mol

IUPAC Name

(5Z)-3-(3-ethoxypropyl)-5-[[2-(4-ethylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H29N5O3S2/c1-3-25-11-13-26(14-12-25)20-17(21(29)27-9-6-5-8-19(27)24-20)16-18-22(30)28(23(32)33-18)10-7-15-31-4-2/h5-6,8-9,16H,3-4,7,10-15H2,1-2H3/b18-16-

InChI Key

KGGICRJRXOYVPM-VLGSPTGOSA-N

Isomeric SMILES

CCN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCCOCC

Canonical SMILES

CCN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCCOCC

Origin of Product

United States

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